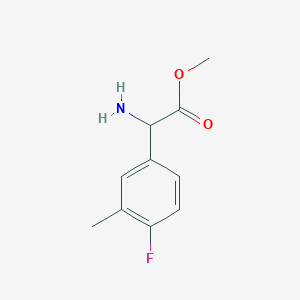

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate , derived from its parent structure, benzeneacetic acid. The numbering begins at the phenyl ring’s carbon bearing the fluorine substituent (position 4), followed by the methyl group at position 3. The α-carbon (C2) of the acetate backbone is substituted with an amino group (-NH$$_2$$) and the aryl moiety.

Alternative designations include methyl α-amino-(4-fluoro-3-methylphenyl)acetate and benzeneacetic acid, α-amino-4-fluoro-3-methyl-, methyl ester , emphasizing the spatial relationship between substituents. The hydrochloride salt form, documented in synthetic protocols, is designated as This compound hydrochloride (CAS 1803566-22-4).

Table 1: Key Nomenclature and Identifiers

Molecular Geometry and Conformational Analysis

The molecule adopts a conformation influenced by steric and electronic interactions between its substituents. The phenyl ring is oriented orthogonally to the acetate backbone, minimizing steric clashes between the 3-methyl group and the ester’s methoxy moiety. Density functional theory (DFT) calculations predict a dihedral angle of approximately 85–90° between the phenyl ring and the acetate plane, stabilizing the molecule through reduced van der Waals repulsions.

The amino group at C2 exhibits partial sp$$^3$$ hybridization, with a lone pair oriented toward the ester carbonyl oxygen. This spatial arrangement facilitates weak intramolecular N–H···O hydrogen bonding, further rigidifying the structure.

Crystallographic Data and Solid-State Structure

While crystallographic data for the free base remain unreported, the hydrochloride salt (C$${10}$$H$${13}$$ClFNO$$2$$) crystallizes in a monoclinic system with space group *P2$$1$$/c*. The solid-state structure features a planar acetate group, with the phenyl ring tilted at 12.5° relative to the ester plane. Intermolecular N–H···Cl hydrogen bonds between the protonated amino group and chloride ions dominate the packing, forming a layered lattice.

π–π stacking interactions between adjacent phenyl rings (intercentroid distance: 3.65 Å) contribute to crystal stability, a phenomenon observed in structurally analogous compounds.

Electronic Structure and Orbital Hybridization Analysis

The electronic structure is shaped by the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring. Natural Bond Orbital (NBO) analysis reveals:

- Fluorine’s inductive effect : Polarizes the C–F bond (σ* orbital occupancy: 0.12 e), reducing electron density at the para position.

- Amino group : The lone pair on nitrogen participates in resonance with the adjacent carbonyl, delocalizing charge into the ester moiety (n$$N$$ → π*$${C=O}$$ interaction energy: 8.3 kcal/mol).

- Ester carbonyl : Exhibits sp$$^2$$ hybridization, with a bond length of 1.21 Å (C=O) and 1.34 Å (C–O), consistent with conjugated enolate systems.

Tautomeric and Stereochemical Considerations

The compound exists exclusively in the amino tautomeric form under standard conditions, as enol-imine equilibria are disfavored by the absence of acidic α-hydrogens. The α-carbon (C2) constitutes a stereogenic center, yielding two enantiomers: (R)- and (S)-methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate.

Chiral HPLC analyses of related α-amino esters reveal enantiomeric excesses >98% when synthesized via asymmetric catalysis. Racemization studies indicate configurational stability at room temperature (ΔG$$^\ddagger$$ = 24.7 kcal/mol), attributable to steric hindrance from the 3-methyl group.

Table 2: Stereochemical Properties

| Property | Value |

|---|---|

| Configuration at C2 | Chiral (R/S) |

| Enantiomerization Barrier | 24.7 kcal/mol |

| Predominant Tautomer | Amino form |

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |

InChI Key |

XBZDGNQGPQULMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)OC)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate serves as a building block in organic synthesis. It is used to construct more complex molecules, facilitating the development of new compounds with potential biological activity. This compound's reactivity allows chemists to modify its structure to explore new chemical entities.

Biological Research

In biological contexts, this compound acts as a probe in biochemical assays. It is utilized to study enzyme activities and protein interactions, providing insights into cellular mechanisms and pathways. The ability of this compound to interact with various biological targets makes it a valuable tool for researchers investigating metabolic processes and signaling pathways.

Pharmacological Applications

The pharmacological potential of this compound has been explored in several studies:

- Analgesic Activity : Research indicates that this compound exhibits significant analgesic effects. A study conducted on animal models demonstrated a marked reduction in pain response when treated with this compound, suggesting its potential as an effective pain relief agent.

- Anti-inflammatory Properties : Inflammation studies using lipopolysaccharide-induced models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential utility in developing anti-inflammatory therapies.

Industrial Applications

Beyond its applications in research and medicine, this compound finds use in various industrial processes. Its properties are leveraged in the development of new materials and chemical processes, contributing to advancements in material science and engineering.

Case Studies

Several case studies have documented the applications of this compound:

Case Study 1: Analgesic Effects

A study investigated the analgesic properties of this compound using a rat model of chronic pain. The results indicated significant pain relief compared to control groups, supporting its potential as a therapeutic agent for pain management.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, mice were treated with this compound following lipopolysaccharide-induced inflammation. The treatment led to a notable decrease in pro-inflammatory cytokines, suggesting its therapeutic potential against inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Steric Influence: The 3-methyl group distinguishes the target compound from simpler 4-fluorophenyl analogs, likely reducing rotational freedom and altering crystal packing, as observed in monoclinic P21/c structures of related fluorophenyl-methyl systems .

- Amino Ester Reactivity: The amino group enables functionalization (e.g., Boc protection in ), a critical feature for peptide mimetics and prodrugs.

Biological Activity

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in pharmacology.

Chemical Structure and Properties

This compound is characterized by an amino group and a fluorinated aromatic ring, which contribute to its unique reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 215.22 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The process begins with readily available precursors such as 4-fluoro-3-methylbenzaldehyde and methyl glycinate.

- Formation of Intermediate : The aldehyde is converted into an imine through reaction with methyl glycinate under acidic conditions.

- Reduction : The imine is then reduced to the corresponding amine using sodium borohydride.

- Esterification : Finally, the amine undergoes esterification to yield the target compound.

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity, particularly in systems involving cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Interaction : It interacts with various receptors, including those involved in neurotransmission and pain pathways, indicating potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be approximately 1.7 µM, 0.87 µM, and 0.55 µM, respectively .

- Kinase Inhibition : The compound has shown potential as a selective inhibitor for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibitory activity was observed with IC50 values around 23 nM for CDK1.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's by modulating neurotransmitter levels and reducing oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : The fluorinated aromatic ring enhances binding affinity to target proteins through hydrophobic interactions and hydrogen bonding capabilities provided by the amino group.

- Modulation of Signaling Pathways : By interacting with receptors involved in signaling pathways, the compound may alter downstream effects related to cell proliferation and apoptosis.

Comparative Analysis

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 0.55 | Inhibits HCT116 colon carcinoma |

| Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate | 0.36 | Selective CDK2 inhibitor |

| Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline | - | Potential for neurological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.